molecular formula C13H8ClNO3 B11631376 2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] CAS No. 6212-87-9

2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime]

Cat. No.: B11631376
CAS No.: 6212-87-9
M. Wt: 261.66 g/mol
InChI Key: QYQUQVGNGMMTFK-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] is a derivative of the cyclohexadienedione core, characterized by a single oxime functional group substituted with a 4-chlorobenzoyl moiety. This compound belongs to a class of quinoid structures known for their redox-active properties and diverse biological activities, including cytotoxicity and antimicrobial effects . The presence of the electron-withdrawing 4-chlorobenzoyl group enhances its stability and influences its reactivity in chelation and nucleophilic substitution reactions .

Properties

CAS No.

6212-87-9

Molecular Formula

C13H8ClNO3

Molecular Weight

261.66 g/mol

IUPAC Name

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate

InChI

InChI=1S/C13H8ClNO3/c14-10-3-1-9(2-4-10)13(17)18-15-11-5-7-12(16)8-6-11/h1-8H

InChI Key

QYQUQVGNGMMTFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents : Hydroxylamine hydrochloride (NH2_2OH·HCl) and potassium hydroxide (KOH) in ethanol.

  • Procedure :
    A mixture of 1,4-benzoquinone (10 mmol), NH2_2OH·HCl (20 mmol), and KOH (20 mmol) in ethanol is refluxed for 18 hours. The product precipitates upon cooling and is purified via recrystallization.

  • Yield : ~70–80%.

Mechanistic Insight :
Hydroxylamine attacks the carbonyl carbon of the quinone, forming an imine intermediate that tautomerizes to the oxime. The reaction favors mono-oximation due to steric and electronic effects.

Esterification of the Oxime Hydroxyl Group

The oxime’s hydroxyl group is esterified with 4-chlorobenzoyl chloride to introduce the aromatic ester functionality.

Carbodiimide-Mediated Coupling

  • Reagents : 4-Chlorobenzoyl chloride, ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl), and 4-dimethylaminopyridine (DMAP).

  • Procedure :
    The quinone oxime (7 mmol) is dissolved in anhydrous dichloromethane. EDCI·HCl (7.3 mmol) and DMAP (0.5 mmol) are added, followed by dropwise addition of 4-chlorobenzoyl chloride (7 mmol). The mixture is stirred at room temperature for 12–24 hours. The product is isolated via column chromatography.

  • Yield : 65–75%.

Direct Acylation

  • Reagents : 4-Chlorobenzoyl chloride and triethylamine (TEA) in tetrahydrofuran (THF).

  • Procedure :
    The oxime (10 mmol) and TEA (12 mmol) are dissolved in THF. 4-Chlorobenzoyl chloride (11 mmol) is added slowly at 0°C, and the reaction is warmed to room temperature. After 6 hours, the mixture is quenched with water and extracted with ethyl acetate.

  • Yield : 60–70%.

Optimization and Characterization

Reaction Optimization

  • Solvent Effects : Dichloromethane and THF provide higher yields (~70%) compared to DMF or acetonitrile (~50%) due to better solubility of intermediates.

  • Catalyst Loading : DMAP (10 mol%) enhances acylation efficiency by deprotonating the oxime hydroxyl group, accelerating nucleophilic attack.

Spectral Characterization

  • IR Spectroscopy :

    • N–O stretch: 1,640–1,660 cm1^{-1}.

    • C=O (ester): 1,720–1,740 cm1^{-1}.

  • 1^1H NMR (CDCl3_3) :

    • Quinone protons: δ 6.85–7.10 (m, 2H).

    • 4-Chlorobenzoyl group: δ 7.40–8.10 (m, 4H).

  • MS : Molecular ion peak at m/z 306 [M+H]+^+.

Comparative Analysis of Methods

MethodReagentsSolventTime (h)Yield (%)Purity (%)
Carbodiimide-mediatedEDCI·HCl, DMAPDCM247598
Direct AcylationTEATHF67095

Key Findings :

  • Carbodiimide-mediated coupling offers higher yields and purity but requires longer reaction times.

  • Direct acylation is faster but less efficient due to competing side reactions.

Challenges and Solutions

  • Regioselectivity : Mono-oximation is favored over di-oximation by controlling stoichiometry (1:2 quinone:NH2_2OH·HCl).

  • Ester Hydrolysis : Anhydrous conditions and DMAP prevent hydrolysis of the 4-chlorobenzoyl ester.

  • Byproducts : Unreacted 4-chlorobenzoyl chloride is removed via aqueous washes (5% NaHCO3_3).

Industrial-Scale Considerations

  • Cost Efficiency : EDCI·HCl is expensive; direct acylation with TEA is preferred for large-scale synthesis.

  • Safety : 4-Chlorobenzoyl chloride is corrosive; reactions require inert atmosphere and low-temperature handling .

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.

    Substitution: The oxime and chlorobenzoyl groups can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to the formation of new oxime or chlorobenzoyl-substituted compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of cyclohexadiene-1,4-dione exhibit promising anticancer properties. For example, studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and reactive oxygen species (ROS) generation.

Case Study: Cytotoxicity Against Tumor Cell Lines

A study evaluated the cytotoxic effects of modified cyclohexadiene derivatives on human melanoma cell lines. The results showed significant inhibition of cell proliferation, with IC50 values indicating potent activity against M14 melanoma cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

CompoundCell LineIC50 (µM)
Compound VM14 (Melanoma)15
Compound XIIA549 (Lung Cancer)22

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that cyclohexadiene derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial agents.

Case Study: Antimicrobial Efficacy

A series of experiments tested the antibacterial activity of cyclohexadiene derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had a minimum inhibitory concentration (MIC) lower than traditional antibiotics.

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64

Anti-inflammatory Effects

Cyclohexadiene derivatives have shown potential as anti-inflammatory agents. Studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.

Case Study: COX Inhibition

In vitro assays demonstrated that certain derivatives effectively inhibited COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib.

CompoundTarget EnzymeIC50 (μmol)
Compound CCOX-20.04 ± 0.01
CelecoxibCOX-20.04 ± 0.01

Mechanism of Action

The mechanism of action of 2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] involves its ability to undergo redox reactions. The quinone structure can accept and donate electrons, making it an effective agent in redox processes. In biological systems, this compound can generate reactive oxygen species (ROS) and interact with cellular components, leading to oxidative stress and potential cell death. The oxime group can also participate in hydrogen bonding and nucleophilic attacks, further influencing its reactivity .

Comparison with Similar Compounds

Tables

Table 1: Cytotoxicity of Selected Derivatives

Compound IC₅₀ (µg/mL) Cell Lines Tested Reference
2-Methyl-2,5-cyclohexadiene-1,4-dione 23.4–45.8 AGS, Caco-2, HepG2
2-Ethyl-2,5-cyclohexadiene-1,4-dione 25.1–48.3 U251, Bel-7402

Table 2: Antimicrobial Activity

Compound Pathogen Inhibited Activity Level Reference
2,5-Dihydroxy-3-methoxy-6-methyl Fusarium oxysporum High

Biological Activity

2,5-Cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to the class of quinones, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. The focus of this article is to explore the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for 2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime] is C13H10ClN2O3C_{13}H_{10}ClN_{2}O_{3}. Its structure can be described as a cyclohexadiene ring with a dione functional group and an oxime derivative linked to a 4-chlorobenzoyl moiety. The presence of these functional groups is significant for its biological activity.

Anticancer Activity

Research indicates that compounds derived from 2,5-cyclohexadiene-1,4-dione exhibit notable cytotoxic effects against various cancer cell lines. The mechanisms by which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Studies have shown that derivatives of this compound can activate apoptotic pathways in cancer cells. For instance, one study demonstrated that a related compound induced apoptosis in human melanoma cells through the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP) .
  • Reactive Oxygen Species (ROS) Production : Quinone compounds often generate ROS upon metabolism, leading to oxidative stress in cancer cells. This oxidative stress can trigger cell death pathways and inhibit tumor growth .
  • Cell Cycle Arrest : Compounds like 2,5-cyclohexadiene-1,4-dione can disrupt the cell cycle in cancer cells, preventing them from proliferating .

In Vitro Studies

A significant body of research has focused on the in vitro effects of 2,5-cyclohexadiene derivatives on various human cancer cell lines. Key findings include:

CompoundCell LineIC50 (µM)Mechanism
2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dioneM14 (melanoma)15Induces apoptosis via caspase activation
2-Methoxy-3-hexyl-2,5-cyclohexadiene-1,4-dionePC-3 (prostate)20ROS production leading to cell death
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dioneDU145 (prostate)18Cell cycle arrest and apoptosis

These studies emphasize the potential of these compounds as lead structures for developing new anticancer therapies.

Toxicological Studies

While exploring the therapeutic potential of quinone derivatives, it is also crucial to consider their toxicity profiles. Oximes have been shown to exhibit hematologic effects due to hydroxylamine production upon hydrolysis. This can lead to conditions such as methemoglobinemia and splenomegaly in animal models . Understanding these toxicological aspects is essential for evaluating the safety and efficacy of new drug candidates derived from 2,5-cyclohexadiene derivatives.

Q & A

Q. What are the key structural features and functional groups of 2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime], and how do they influence reactivity?

Methodological Answer: The compound comprises a 2,5-cyclohexadiene-1,4-dione core (a quinone derivative) substituted with an oxime group esterified by a 4-chlorobenzoyl moiety. Key functional groups include:

  • Quinone moiety : Participates in redox reactions and π-π stacking with biological targets.
  • Oxime group (-NH-O-) : Acts as a nucleophile or hydrogen-bond donor.
  • 4-Chlorobenzoyl ester : Enhances lipophilicity and steric bulk, influencing substrate specificity.

The chlorinated aromatic ring may enhance stability and binding affinity to hydrophobic pockets in enzymes or receptors. Structural analogs (e.g., Poloxin in ) demonstrate similar reactivity patterns, where the oxime group facilitates chelation or covalent interactions .

Q. How can reaction conditions be optimized for synthesizing this compound with high yield and purity?

Methodological Answer: Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
  • Catalyst use : Base catalysts (e.g., NaH) deprotonate oxime intermediates, accelerating esterification ().

Q. Table 1: Example Reaction Conditions

StepSolventTemp (°C)CatalystYield (%)
Oxime formationEtOH25NH₂OH·HCl75
EsterificationDMF70NaH62
PurificationCH₂Cl₂-Silica gel95

Reference:

Q. What analytical techniques are critical for characterizing this compound and confirming its structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., oxime NH at δ 8–10 ppm, aromatic protons at δ 7–8 ppm) and confirms substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₁₃H₉ClNO₃⁺).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%).

highlights similar characterization for chloro-substituted cyclohexadiene-dione derivatives using these techniques .

Q. How should this compound be stored to maintain stability, and what are its degradation risks?

Methodological Answer:

  • Storage : Protect from light and moisture at –20°C in amber vials. Desiccants (e.g., silica gel) prevent hydrolysis of the oxime ester.
  • Degradation risks : Hydrolysis of the ester bond in aqueous buffers (pH > 7) or prolonged exposure to humidity. Monitor via HPLC for degradation peaks .

Advanced Research Questions

Q. What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • X-ray Crystallography : Resolves 3D binding modes (e.g., quinone stacking with aromatic residues).

and emphasize these techniques for studying analogs in medicinal chemistry .

Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace Cl with F, vary ester groups).
  • Biological assays : Test analogs against disease models (e.g., cancer cell lines) to correlate structural changes with IC₅₀ shifts.

Q. Table 2: Example SAR Data

SubstituentIC₅₀ (μM)LogP
4-Cl-benzoyl (parent)1.22.8
4-F-benzoyl0.92.5
4-NO₂-benzoyl3.41.9

Reference:

Q. What experimental approaches identify degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to stress conditions (pH 3–9, 40°C, UV light).
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed oxime or quinone derivatives).
  • Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .

Q. How can contradictory data in biological activity across studies be resolved?

Methodological Answer:

  • Assay standardization : Control variables (cell passage number, buffer composition).
  • Orthogonal validation : Confirm activity using multiple assays (e.g., enzymatic vs. cell-based).
  • Meta-analysis : Compare data across studies to identify outliers or methodological biases.

and highlight variability in biological assays due to differences in target expression or assay conditions .

Q. What computational tools predict binding modes and optimize molecular interactions?

Methodological Answer:

  • Molecular docking (AutoDock, Glide) : Simulate binding poses with target active sites.
  • Molecular Dynamics (MD) : Assess stability of predicted complexes over time (e.g., 100 ns simulations).
  • QSAR models : Relate structural descriptors (e.g., LogP, polar surface area) to activity .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Solvent volume reduction : Switch to scalable solvents (e.g., EtOAc instead of DMF).
  • Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported bases).
  • Process analytical technology (PAT) : Monitor reactions in real-time via in-line spectroscopy .

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